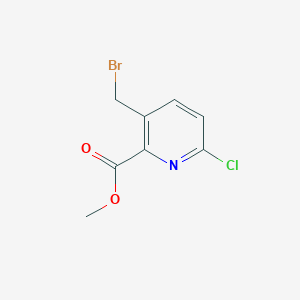

Methyl 3-(bromomethyl)-6-chloropicolinate

CAS No.: 1201924-34-6

Cat. No.: VC8216833

Molecular Formula: C8H7BrClNO2

Molecular Weight: 264.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1201924-34-6 |

|---|---|

| Molecular Formula | C8H7BrClNO2 |

| Molecular Weight | 264.50 g/mol |

| IUPAC Name | methyl 3-(bromomethyl)-6-chloropyridine-2-carboxylate |

| Standard InChI | InChI=1S/C8H7BrClNO2/c1-13-8(12)7-5(4-9)2-3-6(10)11-7/h2-3H,4H2,1H3 |

| Standard InChI Key | ZFICKJVDIPJFIA-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=CC(=N1)Cl)CBr |

| Canonical SMILES | COC(=O)C1=C(C=CC(=N1)Cl)CBr |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is methyl 3-(bromomethyl)-6-chloropyridine-2-carboxylate, reflecting its pyridine backbone substituted with chlorine at the 6-position, a bromomethyl group at the 3-position, and a methyl ester at the 2-position . Its molecular formula confirms the presence of halogens (Br, Cl) and functional groups (ester, bromomethyl) critical for reactivity .

Structural Insights

The pyridine ring’s electron-deficient nature, combined with the electron-withdrawing chlorine and bromine substituents, enhances its susceptibility to nucleophilic substitution reactions. The bromomethyl group at the 3-position is particularly reactive, enabling further functionalization through alkylation or cross-coupling reactions.

Synthesis and Manufacturing

Primary Synthetic Route

The most documented synthesis involves bromination of methyl 6-chloro-3-methylpicolinate using -bromosuccinimide (NBS) under radical initiation conditions. This method leverages the selectivity of NBS for allylic or benzylic positions, ensuring high regioselectivity for the bromomethyl group. Typical reaction conditions include:

-

Reactants: Methyl 6-chloro-3-methylpicolinate, NBS, benzoyl peroxide (initiator).

-

Solvent: Tetrachloromethane or dichloromethane.

-

Temperature: Reflux conditions (60–80°C).

-

Yield: Reported yields range from 65% to 85% after purification.

Physical and Chemical Properties

Physicochemical Data

Key properties derived from experimental and computational studies include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 264.50 g/mol | |

| LogP (Partition Coefficient) | 2.54 | |

| Rotatable Bond Count | 3 | |

| Polar Surface Area | 39 Ų | |

| Heavy Atom Count | 13 |

Stability and Reactivity

The compound is sensitive to moisture and light, requiring storage under inert conditions. Its bromomethyl group readily participates in nucleophilic substitutions, making it prone to degradation in protic solvents .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

Methyl 3-(bromomethyl)-6-chloropicolinate is predominantly used to introduce bromomethyl functionalities into larger molecules. For example:

-

Anticancer Agents: Bromomethyl groups are pivotal in synthesizing kinase inhibitors targeting oncogenic pathways.

-

Antimicrobials: Hybrid molecules incorporating halogenated pyridines exhibit enhanced bioavailability and target binding.

Case Study: Functionalization Reactions

In a recent study, the compound was reacted with primary amines to yield secondary amines via nucleophilic substitution, demonstrating its utility in constructing nitrogen-containing heterocycles.

| Supplier | Purity (%) | Pack Size | Price (USD) | Lead Time |

|---|---|---|---|---|

| ChemScene LLC | 98 | 100 mg | 85 | 15 days |

| Anichem, Inc | 90 | 1 g | 544 | 12 days |

| Advanced ChemBlock Inc | 98 | 1 g | 1,232 | 30 days |

Regional Availability

Suppliers are concentrated in the United States and China, reflecting the global distribution of specialty chemical manufacturers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume